Germanium magnesium fluoride oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Germanium magnesium fluoride oxide is a compound that combines the elements germanium, magnesium, fluorine, and oxygen. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used in the field of optics due to its transparency and refractive index properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of germanium magnesium fluoride oxide typically involves the reaction of germanium dioxide (GeO2) with magnesium fluoride (MgF2) under controlled conditions. One common method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides. This method allows for the formation of homogeneous and highly pure materials.

Industrial Production Methods: In industrial settings, this compound can be produced through high-temperature solid-state reactions. This involves heating a mixture of germanium dioxide and magnesium fluoride at elevated temperatures to facilitate the formation of the desired compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Germanium magnesium fluoride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluorine and oxygen atoms, which can act as oxidizing or reducing agents.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve the replacement of fluorine atoms with other halogens or functional groups using reagents like halogen acids (HX) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield germanium oxide or magnesium oxide, while reduction reactions can produce elemental germanium or magnesium.

Scientific Research Applications

Germanium magnesium fluoride oxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.

Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in medical diagnostics.

Medicine: this compound is explored for its potential therapeutic effects, including its role in cancer treatment and as an antimicrobial agent.

Industry: In the industrial sector, it is used in the production of optical coatings, lenses, and other components due to its excellent optical properties.

Mechanism of Action

The mechanism of action of germanium magnesium fluoride oxide involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Germanium dioxide (GeO2): Shares similar optical properties but lacks the combined benefits of magnesium and fluorine.

Magnesium fluoride (MgF2): Known for its use in optical coatings but does not possess the unique properties conferred by germanium.

Germanium oxide fluoride (GeOF2): Another related compound with distinct chemical and physical properties.

Uniqueness: Germanium magnesium fluoride oxide stands out due to its combination of elements, which imparts unique optical, chemical, and biological properties. This makes it a versatile compound with applications across multiple fields, from scientific research to industrial manufacturing.

Biological Activity

Germanium magnesium fluoride oxide (F2GeMgO2) is a compound that has garnered interest in various fields, particularly in materials science and biomedicine. Its unique properties stem from the combination of germanium, magnesium, and fluoride, which contribute to its potential biological activity. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

This compound is characterized by its chemical formula F2GeMgO2, which indicates the presence of germanium (Ge), magnesium (Mg), and fluorine (F) in its structure. The compound exhibits properties typical of fluoride-containing materials, such as biocompatibility and bioactivity, which are crucial for its application in biological systems.

1. Biocompatibility

Biocompatibility refers to the ability of a material to perform with an appropriate host response when applied within the body. Studies have shown that magnesium fluoride coatings enhance biocompatibility in various applications:

- Magnesium Alloys : Coated magnesium alloys with fluoride exhibit improved cell proliferation and mitochondrial respiratory activity when tested with mouse osteoblasts and fibroblasts. This suggests that magnesium fluoride coatings can promote bone healing and integration in orthopedic applications .

- Cell Culture Studies : In vitro studies indicate that fluoride-modified surfaces significantly stimulate the growth of human smooth muscle and endothelial cells. This is essential for applications in vascular grafts and other implantable devices .

2. Osteoconductivity

Osteoconductivity is the ability of a material to support bone growth. The presence of magnesium ions has been linked to enhanced osteoconductivity due to their role in stimulating bone-forming cells (osteoblasts). The following findings highlight this aspect:

- Wnt Signaling Pathway : Magnesium ions are known to activate the Wnt signaling pathway, which plays a critical role in bone development and regeneration .

- In Vivo Studies : Animal studies demonstrated that magnesium fluoride coatings on implants resulted in reduced corrosion rates and improved integration with surrounding bone tissue .

Case Study 1: Magnesium Fluoride Coatings

A study investigated the effects of MgF2 coatings on AZ31 magnesium alloys. Results showed that these coatings significantly enhanced cell viability and proliferation rates compared to uncoated samples. The fluoride layer provided a protective barrier against rapid corrosion while promoting cellular adhesion .

| Property | Coated Samples | Uncoated Samples |

|---|---|---|

| Cell Viability (%) | 95 | 70 |

| Proliferation Rate (MTT Assay) | 0.8 | 0.4 |

| Corrosion Rate (mm/year) | 0.1 | 2.89 |

Case Study 2: Fluoride-Modified Glass

Research on gallo-germanate glass doped with erbium ions showed that the addition of MgF2 improved both structural stability and luminescent properties. This modification could lead to advancements in optical applications where biological compatibility is required .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its potential uses:

- Synthesis Techniques : Various methods have been employed to synthesize this compound, including sol-gel processes and high-temperature solid-state reactions. These methods influence the material's crystalline structure and biological activity .

- Toxicological Profiles : While fluoride compounds can exhibit toxicity at high concentrations, controlled use of this compound has shown promising results with minimal adverse effects on cellular systems .

Properties

CAS No. |

101357-13-5 |

|---|---|

Molecular Formula |

F2GeMgO2 |

Molecular Weight |

166.93 g/mol |

IUPAC Name |

magnesium;germanium(4+);oxygen(2-);difluoride |

InChI |

InChI=1S/2FH.Ge.Mg.2O/h2*1H;;;;/q;;+4;+2;2*-2/p-2 |

InChI Key |

YNXICOOQCPVTSY-UHFFFAOYSA-L |

Canonical SMILES |

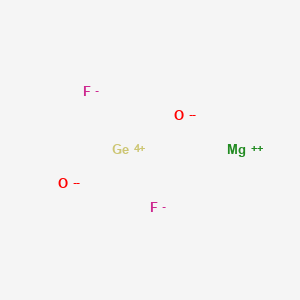

[O-2].[O-2].[F-].[F-].[Mg+2].[Ge+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.